Methyl 3-formyl-5-(trifluoromethyl)benzoate
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Overview
Description
“Methyl 3-formyl-5-(trifluoromethyl)benzoate” is a chemical compound with the IUPAC name “this compound”. It has a molecular weight of 232.16 . The compound is typically in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H7F3O3/c1-16-9(15)7-2-6(5-14)3-8(4-7)10(11,12)13/h2-5H,1H3
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a powder . The compound has a molecular weight of 232.16 .Scientific Research Applications
Organic Synthesis and Catalysis :
- Methyltrioxorhenium acts as a catalyst for the electrophilic trifluoromethylation of aromatic and heteroaromatic compounds, showing the involvement of radical species in the process (Mejía & Togni, 2012).
- The synthesis of liquid crystalline derivatives, such as 3,4,5-tris(11-methacryloylundecyl-1-oxybenzyloxy)benzoic acid, is achieved using similar compounds, demonstrating their application in creating new materials with specific physical properties (Beginn, Zipp, & Möller, 2000).
Polymer Science :
- The thermal polymerization of compounds related to Methyl 3-formyl-5-(trifluoromethyl)benzoate leads to the creation of hyperbranched aromatic polyamides, which are notable for their solubility and molecular weight properties (Yang, Jikei, & Kakimoto, 1999).
Supramolecular Chemistry :
- The design and synthesis of supramolecular dendrimers based on similar compounds demonstrate their utility in creating novel liquid-crystalline phases and studying the shape and assembly of these complex structures (Balagurusamy et al., 1997).
Material Science :
- This compound-related compounds are used in the creation of covalent organic frameworks, which are highly crystalline and exhibit excellent chemical and thermal stability, showcasing their potential in materials science (Uribe-Romo et al., 2011).
Pharmaceutical and Medicinal Chemistry :
- The compound is known as a bioactive precursor in organic synthesis, demonstrating a range of pharmacological activities such as antifungal, antihypertensive, anticancer, and antiulcer properties. It is considered a significant structure and an excellent precursor for the search of new bioactive molecules (Farooq & Ngaini, 2019).
Safety and Hazards
Properties
IUPAC Name |
methyl 3-formyl-5-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c1-16-9(15)7-2-6(5-14)3-8(4-7)10(11,12)13/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEHZLHUOABJFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959632-17-8 |
Source
|
Record name | methyl 3-formyl-5-(trifluoromethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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